molecular formula C16H18O4 B11846892 2-((4-(1-Methoxypropyl)naphthalen-1-yl)oxy)acetic acid

2-((4-(1-Methoxypropyl)naphthalen-1-yl)oxy)acetic acid

Katalognummer: B11846892
Molekulargewicht: 274.31 g/mol
InChI-Schlüssel: UTZCNCVRFLFMGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-(1-Methoxypropyl)naphthalen-1-yl)oxy)acetic acid is an organic compound that belongs to the class of naphthyl acetic acids This compound is characterized by the presence of a naphthalene ring substituted with a methoxypropyl group and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(1-Methoxypropyl)naphthalen-1-yl)oxy)acetic acid typically involves the reaction of 4-(1-methoxypropyl)naphthalene with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the naphthalene ring and the acetic acid moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-(1-Methoxypropyl)naphthalen-1-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The naphthalene ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The acetic acid moiety can participate in esterification reactions with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.

    Substitution: Esterification reactions typically use acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced naphthalene derivatives.

    Substitution: Formation of esters.

Wissenschaftliche Forschungsanwendungen

2-((4-(1-Methoxypropyl)naphthalen-1-yl)oxy)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 2-((4-(1-Methoxypropyl)naphthalen-1-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphthaleneacetic acid: A simpler analog without the methoxypropyl group.

    4-Methoxy-naphthalen-1-yl acetic acid: Similar structure but with a methoxy group directly attached to the naphthalene ring.

Uniqueness

2-((4-(1-Methoxypropyl)naphthalen-1-yl)oxy)acetic acid is unique due to the presence of the methoxypropyl group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C16H18O4

Molekulargewicht

274.31 g/mol

IUPAC-Name

2-[4-(1-methoxypropyl)naphthalen-1-yl]oxyacetic acid

InChI

InChI=1S/C16H18O4/c1-3-14(19-2)13-8-9-15(20-10-16(17)18)12-7-5-4-6-11(12)13/h4-9,14H,3,10H2,1-2H3,(H,17,18)

InChI-Schlüssel

UTZCNCVRFLFMGV-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CC=C(C2=CC=CC=C21)OCC(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.